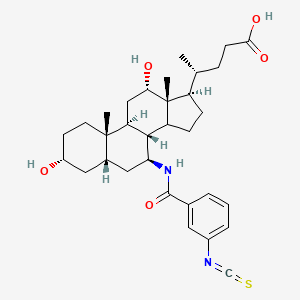

3'-Isothiocyanatobenzamidecholic acid

Description

3′-Isothiocyanatobenzamidecholic acid is a synthetic derivative of cholic acid, a primary bile acid involved in lipid digestion and absorption. This compound is structurally modified at the 3′ position with an isothiocyanatobenzamide group, replacing one of cholic acid’s hydroxyl groups. The isothiocyanate (-N=C=S) moiety confers unique reactivity, enabling covalent interactions with amine-containing biomolecules (e.g., proteins, peptides), which distinguishes it from unmodified bile acids.

Properties

CAS No. |

91418-75-6 |

|---|---|

Molecular Formula |

C32H44N2O5S |

Molecular Weight |

568.8 g/mol |

IUPAC Name |

(4R)-4-[(3R,5R,7S,8R,9S,10S,12S,13R,17R)-3,12-dihydroxy-7-[(3-isothiocyanatobenzoyl)amino]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C32H44N2O5S/c1-18(7-10-28(37)38)23-8-9-24-29-25(16-27(36)32(23,24)3)31(2)12-11-22(35)14-20(31)15-26(29)34-30(39)19-5-4-6-21(13-19)33-17-40/h4-6,13,18,20,22-27,29,35-36H,7-12,14-16H2,1-3H3,(H,34,39)(H,37,38)/t18-,20+,22-,23-,24?,25+,26+,27+,29+,31+,32-/m1/s1 |

InChI Key |

RUKICQBZJKXNPT-UEPOAMEDSA-N |

SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)NC(=O)C5=CC(=CC=C5)N=C=S)O)C |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CCC2[C@@]1([C@H](C[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)NC(=O)C5=CC(=CC=C5)N=C=S)O)C |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)NC(=O)C5=CC(=CC=C5)N=C=S)O)C |

Synonyms |

3'-isothiocyanatobenzamidecholic acid 3'-isothiocyanatobenzamido(3H)cholate 3'-ITCBC isothiocyanatobenzamido cholate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Cholic Acid Derivatives

The structural and functional diversity of cholic acid derivatives arises from substitutions at key positions (e.g., 3, 7, 12 hydroxyls). Below, 3′-isothiocyanatobenzamidecholic acid is compared to structurally analogous compounds (Table 1) based on modifications, solubility, and applications.

Table 1: Comparative Analysis of Cholic Acid Derivatives

Key Findings from Structural Comparisons:

Reactivity: The isothiocyanate group in 3′-isothiocyanatobenzamidecholic acid enables covalent binding to biomolecules, unlike sodium cholate or 3-benzoylcholic acid, which rely on non-covalent interactions . This property is critical for targeted drug delivery or bioconjugation. In contrast, sulfonated derivatives (e.g., 3-((3-cholamidopropyl)dimethylammonium)-1-propanesulfonate) exhibit high solubility but lack reactive handles for conjugation.

Solubility and Amphiphilicity: Sodium cholate’s high water solubility makes it ideal for solubilizing membranes, whereas 3′-isothiocyanatobenzamidecholic acid’s moderate amphiphilicity balances membrane interaction and stability in formulations .

Dermatological Applications: Evidence from the 2006 study highlights the use of cholic acid derivatives in transdermal delivery systems . The reactive isothiocyanate group in 3′-isothiocyanatobenzamidecholic acid may improve retention in skin layers by forming covalent bonds with keratin, outperforming non-reactive analogs like sodium cholate in sustained release.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.